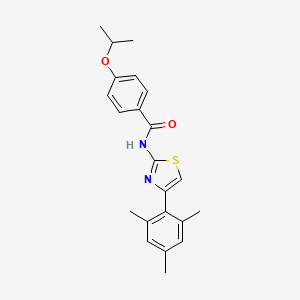

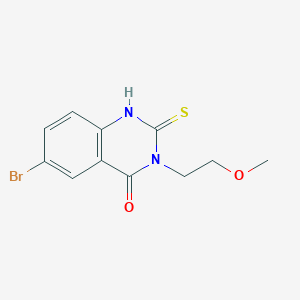

![molecular formula C20H14ClNO2 B2707988 3-[(4-chlorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 522624-46-0](/img/structure/B2707988.png)

3-[(4-chlorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-[(4-chlorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid” is a research-use-only product . It has a molecular weight of 335.78 and a molecular formula of C20H14ClNO2 .

Synthesis Analysis

The synthesis of quinoline derivatives, such as the compound , has been a topic of interest in recent years due to their wide range of biological and pharmacological activities . Various synthetic routes have been developed, including transition metal catalysed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions . Classical synthesis protocols like Gould–Jacob, Friedl¨ander, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are also used .Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring fused with a pyridine moiety, characteristic of quinoline compounds . The presence of the chlorophenyl group and carboxylic acid group further contribute to its unique properties .Physical And Chemical Properties Analysis

The compound has a molecular weight of 335.78 and a molecular formula of C20H14ClNO2 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Applications De Recherche Scientifique

Anticancer Properties

The unique structural features of this compound make it a promising candidate for cancer research. Researchers have explored its potential as an antitumor agent due to its ability to inhibit specific cellular pathways involved in cancer cell growth and metastasis . Further investigations into its mechanism of action and efficacy against different cancer types are ongoing.

Antimicrobial Activity

The cyclopenta[b]quinoline scaffold has demonstrated antimicrobial properties. Researchers have evaluated derivatives of this compound for their antibacterial and antifungal effects. By modifying the side chains or functional groups, scientists aim to enhance its potency against drug-resistant pathogens .

Anti-inflammatory Potential

Inflammation plays a crucial role in various diseases. Some studies suggest that derivatives of this compound exhibit anti-inflammatory activity by modulating specific inflammatory pathways. Researchers investigate their potential as novel anti-inflammatory agents for conditions like rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Effects

The central nervous system is vulnerable to oxidative stress and neurodegenerative diseases. Researchers have explored the neuroprotective properties of cyclopenta[b]quinoline derivatives. These compounds may mitigate neuronal damage and offer therapeutic benefits in conditions like Alzheimer’s and Parkinson’s disease .

Antiviral Applications

Given the global impact of viral infections, compounds with antiviral activity are highly sought after. Preliminary studies indicate that certain derivatives of this compound exhibit inhibitory effects against specific viruses. Further research aims to validate their potential as antiviral agents .

Photophysical Properties

Beyond biological applications, the photophysical properties of this compound are intriguing. Researchers have investigated its fluorescence behavior, absorption spectra, and quantum yield. Such insights are valuable for designing fluorescent probes and sensors in analytical chemistry and bioimaging .

Safety And Hazards

Orientations Futures

Quinoline derivatives, including this compound, continue to be a focus of research due to their wide range of potential biological and pharmacological activities . Future research may focus on further exploring these activities, optimizing synthesis methods, and investigating potential applications in drug development.

Propriétés

IUPAC Name |

(3E)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClNO2/c21-14-8-5-12(6-9-14)11-13-7-10-16-18(20(23)24)15-3-1-2-4-17(15)22-19(13)16/h1-6,8-9,11H,7,10H2,(H,23,24)/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJSBURZPOBEQI-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC=C(C=C4)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CC2=C(C3=CC=CC=C3N=C2/C1=C/C4=CC=C(C=C4)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3E)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

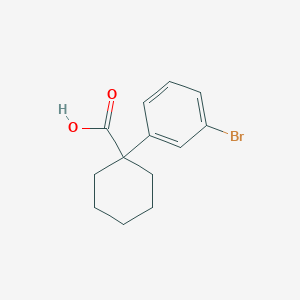

![Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride](/img/structure/B2707905.png)

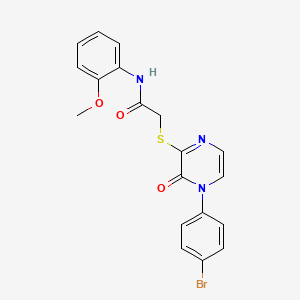

![N-(1-cyanocyclobutyl)-N-methyl-1-[2-methyl-3-(methylsulfanyl)propanoyl]piperidine-4-carboxamide](/img/structure/B2707916.png)

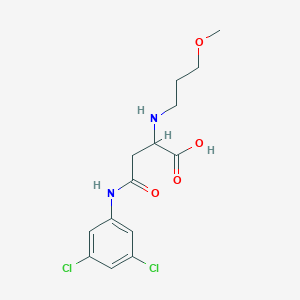

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B2707918.png)

![5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2707919.png)

![2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-6,7-dihydro-8(5H)-quinazolinone oxime](/img/structure/B2707923.png)

![N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2707924.png)

![Tert-butyl N-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]carbamate](/img/structure/B2707928.png)